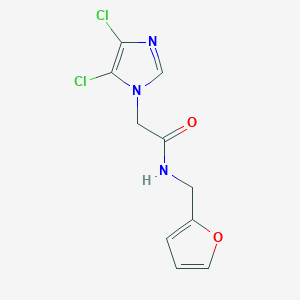

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide

Description

BenchChem offers high-quality 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3O2/c11-9-10(12)15(6-14-9)5-8(16)13-4-7-2-1-3-17-7/h1-3,6H,4-5H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRKFIODEIXYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C=NC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide, with the CAS number 1219567-37-9, is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide is C₁₀H₉Cl₂N₃O₂, with a molecular weight of 274.1 g/mol. The compound exhibits a purity level typically around 95% and is primarily utilized in research settings for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂N₃O₂ |

| Molecular Weight | 274.1 g/mol |

| Purity | ≥95% |

| CAS Number | 1219567-37-9 |

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. Compounds similar to 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide have shown significant activity against various cancer cell lines. For instance, imidazole derivatives have demonstrated IC₅₀ values ranging from 80–200 nM against multiple cancer cell lines including HCT-15 and HeLa cells .

In a specific study, imidazole compounds were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The tested compounds exhibited IC₅₀ values lower than those of standard chemotherapeutics like colchicine and combretastatin A-4 .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been explored. For instance, compounds structurally related to our target compound have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited promising antibacterial activity .

The biological mechanisms underlying the activity of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide are primarily linked to its ability to disrupt cellular processes:

- Tubulin Polymerization Inhibition : The compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G₂/M phase.

- DNA Damage Induction : It has been observed that related compounds can increase γ-H2AX foci in treated cells, indicating DNA damage.

- P-glycoprotein Modulation : Some derivatives enhance the efficacy of established chemotherapeutics by downregulating P-glycoprotein expression .

Case Studies and Research Findings

Several studies have specifically investigated the biological activity of imidazole derivatives:

-

Study on Anticancer Activity : A study assessed various imidazole compounds for their cytotoxic effects on cancer cell lines. The results showed that certain modifications to the imidazole ring significantly enhanced anticancer potency .

Compound Cell Line IC₅₀ (nM) Compound A HCT-15 150 Compound B HeLa 120 Compound C MDA-MB-468 200 - Antimicrobial Evaluation : Jain et al. synthesized several imidazole derivatives and tested their antibacterial activity using the cylinder well diffusion method. The findings indicated that specific structural modifications led to enhanced activity against E. coli and B. subtilis compared to standard antibiotics like Norfloxacin .

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a dichloroimidazole precursor with furfurylamine in the presence of a coupling agent like EDC/HOBt in acetonitrile under reflux (3–5 hours). Reaction progress is monitored via TLC (ethyl acetate/hexane, 3:2), followed by extraction and recrystallization from ethanol .

- Characterization : Confirm structure using FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (imidazole C-H protons at δ 7.2–7.5 ppm; furan protons at δ 6.3–6.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is purity assessed for this compound in preclinical studies?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to quantify purity (>98%). Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What in vitro assays are suitable for initial biological screening?

- Approach : Conduct cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM. Compare IC₅₀ values with reference drugs like doxorubicin. Include antimicrobial testing via microdilution (MIC determination against Gram-positive/negative bacteria) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce reaction time?

- Methodology : Optimize conditions using a microwave reactor (e.g., 100–150 W, 80–100°C, 10–20 minutes). Compare yields with conventional reflux methods. For example, microwave irradiation reduced synthesis time from 3 hours to 15 minutes with a 15% yield increase .

- Key Parameters : Solvent polarity (acetonitrile vs. DMF), catalyst loading (e.g., K₂CO₃), and microwave power .

Q. What computational strategies predict binding affinity to biological targets?

- Approach : Perform molecular docking (AutoDock Vina or Schrödinger) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Target enzymes like COX-1/2 (PDB ID: 1PTH) or cytochrome P450. Validate with MD simulations (100 ns) to assess binding stability .

- Data Interpretation : Analyze hydrogen bonds (e.g., imidazole N-H with Thr513 in COX-2) and hydrophobic interactions (furan ring with Val523) .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values may arise from cell line variability (e.g., MCF-7 vs. HeLa) or assay conditions (serum concentration, incubation time). Replicate experiments under standardized protocols (24-hour exposure, 10% FBS) and use ANOVA with post-hoc Tukey tests for cross-study comparison .

Q. What advanced analytical techniques characterize enantiomeric purity?

- Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or fluorescent derivatization with 4-(4,5-diphenyl-imidazol-2-yl)benzoyl chloride (λex 335 nm, λem 420 nm) to detect enantiomers. Validate via circular dichroism (CD) spectroscopy .

Methodological Challenges and Solutions

Q. Why does recrystallization fail to produce high-purity crystals, and how is this addressed?

- Issue : Polymorphism or solvent inclusion.

- Solution : Screen solvents (ethanol, acetone, DMSO) using a Crystal16® parallel crystallizer. For structural confirmation, grow single crystals via slow evaporation and analyze via X-ray diffraction (e.g., CCDC deposition) .

Q. How to optimize reaction conditions for scale-up without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.